

Technical Guide: Spectral Analysis of 2-Chloro-5-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethyl)pyridin-4-ol

Cat. No.: B572481

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Disclaimer: Spectral data for the requested compound, **2-chloro-5-(trifluoromethyl)pyridin-4-ol**, is not readily available in public spectral databases. This guide provides a comprehensive overview of the spectral data for the closely related compound, 2-chloro-5-(trifluoromethyl)pyridine. The presence of a hydroxyl group in **2-chloro-5-(trifluoromethyl)pyridin-4-ol** would significantly alter the spectral characteristics, particularly in the ^1H NMR (presence of a hydroxyl proton, changes in chemical shifts of aromatic protons), ^{13}C NMR (significant shift of the carbon bearing the hydroxyl group), and IR spectra (presence of a broad O-H stretching band).

This document is intended for researchers, scientists, and professionals in drug development, providing an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloro-5-(trifluoromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR spectral data for 2-chloro-5-(trifluoromethyl)pyridine.

^1H NMR Spectral Data

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-6	8.689	d	~2.4
H-4	7.904	dd	~8.4, ~2.4
H-3	7.497	d	~8.4

Data sourced from CDCl₃ solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon	Chemical Shift (δ) ppm	Description
C-2	152.2	Carbon attached to Chlorine
C-6	147.1 (q, J \approx 4 Hz)	Aromatic CH
C-4	136.2 (q, J \approx 4 Hz)	Aromatic CH
C-3	125.1	Aromatic CH
C-5	123.0 (q, J \approx 34 Hz)	Carbon attached to CF ₃
CF ₃	122.9 (q, J \approx 273 Hz)	Trifluoromethyl Carbon

Data interpretation based on typical chemical shifts and coupling patterns for similar structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Electron Ionization Mass Spectrum (EI-MS) Data

m/z	Relative Intensity (%)	Fragment
183	32.2	$[M+2]^+$ (^{37}Cl isotope)
181	100.0	$[M]^+$ (^{35}Cl isotope)
146	95.6	$[M-\text{Cl}]^+$
126	32.6	$[M-\text{Cl}-\text{HF}]^+$ or $[\text{C}_5\text{H}_2\text{F}_2\text{N}]^+$
69	15.9	$[\text{CF}_3]^+$

Infrared (IR) Spectroscopy

While a detailed peak table for 2-chloro-5-(trifluoromethyl)pyridine is not readily available, the IR spectrum would be characterized by the following significant absorptions:

- C-Cl Stretch: Typically observed in the $850\text{-}550\text{ cm}^{-1}$ region.
- C-F Stretch: Strong absorptions are expected in the $1350\text{-}1000\text{ cm}^{-1}$ region for the CF_3 group.
- Aromatic C=C and C=N Stretch: Multiple bands in the $1600\text{-}1400\text{ cm}^{-1}$ region.
- Aromatic C-H Stretch: Peaks are expected above 3000 cm^{-1} .

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

- Sample Preparation: A sample of 2-chloro-5-(trifluoromethyl)pyridine (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ^1H).
- Data Acquisition:

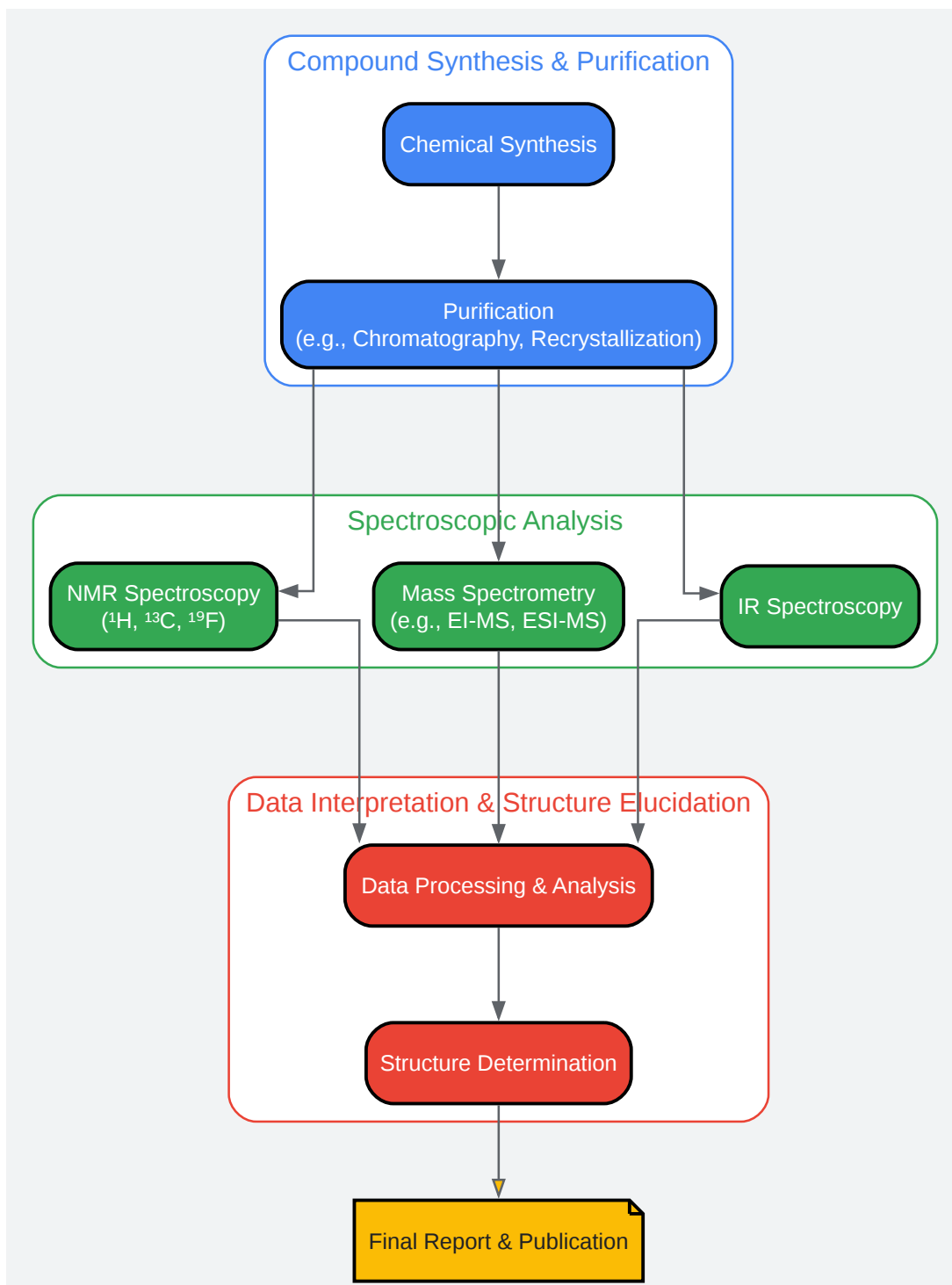
- ^1H NMR: A standard pulse sequence is used. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- ^{13}C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Mass Spectrometry (EI-MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples, which vaporizes the sample.
- Ionization: The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Chemical Compound Analysis.

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